![molecular formula C10H9ClFN3 B1466287 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1338675-27-6](/img/structure/B1466287.png)
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole, also known as CMFMT, is a triazole-based small molecule that has been recently studied for its potential applications in scientific research. It is a synthetic compound with a molecular weight of 269.6 g/mol, a melting point of 160-162 °C, and a boiling point of 472.3 °C at 760 mmHg. It is a yellow-orange crystalline solid that is soluble in common organic solvents, including chloroform, ethanol, and dimethyl sulfoxide.
Scientific Research Applications
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. In addition, it has been used as a substrate for the enzyme monoamine oxidase, which is involved in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the regulation of neurotransmission and metabolism. Specifically, it has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, as well as the activity of cytochrome P450. In addition, it has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel and the voltage-gated calcium channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in neurotransmission and metabolism, as well as certain ion channels. In addition, it has been shown to have an anti-inflammatory effect in animal models, as well as a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole in laboratory experiments include its solubility in common organic solvents, its low cost, and its relatively low toxicity. In addition, it has been shown to be a useful substrate for certain enzymes involved in neurotransmission and metabolism. However, it has certain limitations, including its limited availability and its lack of specificity for certain enzymes.
Future Directions
There are many potential future directions for the study of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other areas of biomedical research. In addition, further research into the synthesis of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole and its potential use as a substrate for other enzymes could lead to new and improved applications. Finally, further studies into the safety and toxicity of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole could lead to its potential use in clinical applications.
properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-9(6-11)13-14-15(7)10-5-3-2-4-8(10)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZRNZFLZBNKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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